5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine

TRPC5 inhibitor renal injury ion channel pharmacology

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine (CAS 91476-80-1) is a non-aromatic, fused piperazine-imidazole building block essential for programs requiring a saturated core. Its secondary amine at the 7-position (pKa ~8–9) enables conjugation inaccessible to fully aromatic imidazo[1,2-a]pyrazine. Validated as the core of BIM-46174 (Gαq inhibition), pyridazinone-based TRPC5 inhibitors, and P2X7 antagonists (WO2010125101A1). For antifungal C-3 hybrids, only this saturated scaffold supports activity. Procure now for derivative synthesis supported by defined SAR.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 91476-80-1
Cat. No. B1314217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
CAS91476-80-1
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESC1CN2C=CN=C2CN1
InChIInChI=1S/C6H9N3/c1-3-9-4-2-8-6(9)5-7-1/h2,4,7H,1,3,5H2
InChIKeySWBUHQQTIPEPMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine (CAS 91476-80-1): Bicyclic Heterocyclic Scaffold for Targeted Medicinal Chemistry Procurement


5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine (CAS 91476-80-1; molecular formula C6H9N3; molecular weight 123.16 g/mol) is a fused bicyclic heterocyclic building block comprising a saturated piperazine ring fused to an imidazole moiety . This scaffold serves as a versatile synthetic intermediate in medicinal chemistry, functioning as a privileged pharmacophore for the construction of derivatives targeting diverse therapeutic proteins including transient receptor potential canonical 5 (TRPC5) channels, Gαq proteins, P2X7 receptors, and fungal pathogens [1]. The compound is classified as a heterocyclic amine and is predominantly procured as a research intermediate for downstream derivatization rather than as a terminal active pharmaceutical ingredient .

Why Generic Substitution of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine with Aromatic Imidazo[1,2-a]pyrazine Analogs Fails in Derivative Development


The saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is not functionally interchangeable with its fully aromatic imidazo[1,2-a]pyrazine counterpart or other related bicyclic heterocycles. The saturated piperazine ring introduces a basic secondary amine nitrogen at the 7-position (pKa ~8-9) that serves as a critical attachment point for further derivatization via alkylation, acylation, or reductive amination . In contrast, the fully aromatic imidazo[1,2-a]pyrazine lacks this nucleophilic site, rendering it incapable of undergoing the same conjugation chemistry [1]. Furthermore, the saturated ring alters the three-dimensional conformation and electronic distribution of the scaffold, which directly impacts target binding [2]. Specifically, the tetrahydroimidazo[1,2-a]pyrazine core in derivative BIM-46174 is required in its intact bicyclic form for Gαq inhibition, as demonstrated by structural reduction studies showing that monocyclic fragments lose activity entirely [3]. Similarly, in TRPC5 inhibitor development, the tetrahydroimidazo[1,2-a]pyrazine scaffold conferred selectivity over TRPC3/6/7 and hERG channels that was not observed with alternative cores [4]. Substitution of this scaffold with a different heterocyclic core—even one with similar ring size and nitrogen count—requires complete re-optimization of the structure-activity relationship and introduces unpredictable changes in potency, selectivity, and pharmacokinetic properties.

Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Comparator-Based Performance Metrics


TRPC5 Inhibitory Potency and Selectivity Profile of Tetrahydroimidazo[1,2-a]pyrazine-Pyridazinone Derivative vs. Parent GFB-887

Derivative 12, featuring the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold conjugated to a pyridazinone moiety, demonstrated TRPC5 inhibitory potency comparable to the clinical candidate GFB-887 while exhibiting defined selectivity against related ion channels [1]. The tetrahydroimidazo[1,2-a]pyrazine core in compound 12 contributed to selective inhibition of TRPC4/5 over TRPC3/6/7 and hERG channels, a selectivity profile that was systematically evaluated and confirmed in this scaffold-containing series [2].

TRPC5 inhibitor renal injury ion channel pharmacology

Antifungal Activity and Itraconazole Synergism of C-3 Substituted 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Hybrids vs. Unsubstituted Analogs

Among nine evaluated 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hybrids (thiosemicarbazones and thiazolidinediones), only four C-3 substituted analogs demonstrated antifungal activity against Sporothrix species, establishing that the C-3 substitution position on the imidazopyrazine ring is a critical determinant of biological activity [1]. The unsubstituted tetrahydroimidazo[1,2-a]pyrazine core lacks intrinsic antifungal activity in this assay system [2].

antifungal Sporothrix itraconazole resistance

Gαq Inhibitory Activity: BIM-46174 (Tetrahydroimidazo[1,2-a]pyrazine Derivative) vs. Monocyclic Structural Fragments

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative BIM-46174 is one of the very few cell-permeable compounds known to preferentially silence Gαq proteins [1]. Structural reduction studies conducted on BIM-46174 fragments demonstrated that the intact bicyclic tetrahydroimidazo[1,2-a]pyrazine structure is required for efficient Gαq inhibition; monocyclic fragments containing piperazin-2-one substructures lost activity in a second messenger-based cellular assay [2].

Gαq inhibitor GPCR signaling cancer therapeutics

Target Class Versatility: Comparative Mapping of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-Enabled Targets vs. Imidazo[1,2-a]pyrazine Derivatives

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold has been successfully deployed as a core pharmacophore across multiple distinct therapeutic target classes including ion channels (TRPC5 inhibitors, P2X7 receptor modulators), intracellular signaling proteins (Gαq inhibitors), metabolic enzymes (DPP-IV inhibitors), and antimicrobial agents (antifungal hybrids) [1][2][3][4]. This target class breadth distinguishes it from the fully aromatic imidazo[1,2-a]pyrazine scaffold, which has been primarily optimized for kinase inhibition (CK1, ENPP1) and PDE10 inhibition [5][6].

medicinal chemistry privileged scaffold target diversity

Synthetic Accessibility: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine vs. Related Saturated Bicyclic Heterocycles

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine can be synthesized via a well-established three-step route from 2-aminopyrazine: reaction with DMF-DMA to form N,N-dimethyl-N'-2-pyrazinyl-formamidine, cyclization with methyl bromide to yield imidazo[1,2-a]pyrazine, and catalytic hydrogenation (PtO2, 1.0 MPa H2) to the target tetrahydro compound . This route offers a defined synthetic entry point with reported yields at each step, enabling reproducible scale-up [1].

synthetic chemistry building block procurement heterocycle synthesis

In Vivo Efficacy Validation: Tetrahydroimidazo[1,2-a]pyrazine-Containing Compound 12 Demonstrates Nephroprotective Effects in DOCA-Salt Hypertensive Rats

Compound 12, a pyridazinone derivative incorporating the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold, demonstrated statistically significant nephroprotective effects in a DOCA-salt rat model of hypertension-induced renal injury [1]. Oral administration at 10 mg/kg BID efficaciously reduced mean blood pressure, inhibited proteinuria, and protected against podocyte damage [2].

in vivo pharmacology renal protection hypertension

Evidence-Backed Procurement Scenarios for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine (CAS 91476-80-1)


TRPC5 Inhibitor Development for Renal Injury and FSGS Drug Discovery Programs

Programs targeting TRPC5-mediated renal injury or focal segmental glomerulosclerosis (FSGS) should procure 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine as the core scaffold for constructing pyridazinone-conjugated inhibitors. Derivative 12, built on this scaffold, demonstrated TRPC5 potency comparable to the Phase II clinical candidate GFB-887, selective inhibition of TRPC4/5 over TRPC3/6/7 and hERG channels, and in vivo nephroprotective efficacy in DOCA-salt hypertensive rats [1]. The scaffold enables the construction of inhibitors with a defined selectivity profile that has been systematically validated against related ion channels [2].

Gαq Protein Silencing Tool Compounds and Cancer Therapeutics Research

Investigators studying Gαq-mediated signaling pathways in cancer or other pathologies should procure 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine for the synthesis of BIM-46174-type Gαq inhibitors. The intact bicyclic scaffold is required for efficient Gαq inhibition, as demonstrated by structural reduction studies showing that monocyclic fragments lose activity entirely in cellular assays [1]. BIM-46174 and its dimeric form BIM-46187 are among the very few cell-permeable compounds known to preferentially silence Gαq proteins [2].

Antifungal Hybrid Development Targeting Itraconazole-Resistant Sporothrix Infections

Programs developing antifungal agents against Sporothrix species, particularly those addressing itraconazole resistance, should procure 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine with C-3 substitution capabilities. Only C-3 substituted hybrids demonstrated antifungal activity, and these active compounds exhibited synergistic interactions with itraconazole in checkerboard assays, indicating potential for combination therapy approaches [1]. The unsubstituted scaffold is insufficient for this application; appropriate C-3 derivatization is required for activity [2].

P2X7 Receptor Antagonist Programs for Inflammatory Pain and Neurodegenerative Disorders

Drug discovery efforts targeting P2X7 receptor antagonism for inflammatory pain, neuropathic pain, rheumatoid arthritis, osteoarthritis, or neurodegenerative disorders should procure 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine as a core scaffold. Patent literature (WO2010125101A1, US8513248B2) establishes this scaffold as a validated pharmacophore for P2X7 receptor modulation, with defined structure-activity relationships for substituents at multiple positions [1][2]. The 7-position secondary amine provides a synthetic handle for introducing diverse substituents to optimize potency and pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.